molecular formula C38H62O12 B1667641 Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside CAS No. 72947-73-0

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

Cat. No. B1667641
CAS RN: 72947-73-0
M. Wt: 710.9 g/mol
InChI Key: SQWCZHHKSPFEOI-QYWFGOHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside, also known as prosapogenin-BX , is a natural compound found in certain plant species. It belongs to the class of flavonol glycosides . Flavonoids are secondary metabolites with diverse biological activities and are commonly present in various plants.



Synthesis Analysis

The synthesis of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside involves enzymatic reactions within the plant. Specifically, it is formed by the glycosylation of sarsasapogenin (the aglycone) with xylopyranosyl and glucopyranosyl moieties. The precise biosynthetic pathway may vary depending on the plant species.



Molecular Structure Analysis

The molecular structure of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside consists of the following components:



  • Aglycone (Sarsasapogenin) : The core structure responsible for its biological activity.

  • Sugar Moieties :

    • Xylopyranosyl : Attached at position 3 of sarsasapogenin.

    • Glucopyranosyl : Linked to xylopyranosyl at position 4.






Chemical Reactions Analysis

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside may undergo various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions can impact its stability, bioavailability, and interactions with other compounds.



Physical And Chemical Properties Analysis


  • Solubility : Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside is likely water-soluble due to its glycosidic nature.

  • Melting Point : The melting point varies depending on the purity and crystalline form.

  • Color : Typically colorless or pale yellow.


Scientific Research Applications

Isolation and Structural Analysis

Pharmacokinetic Studies

  • An indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) has been developed for pharmacokinetic studies of Sarsasapogenin in rats. This method demonstrates the importance of sensitive testing for the determination of sarsasapogenin concentration in biological samples (Wang, Liu, Guo, Zhang, & Yu, 2010).

Antimicrobial and Antifungal Activities

Cytotoxic Activities

  • Studies on compounds isolated from Codonopsis lanceolata roots indicated that sarsasapogenin derivatives have varying levels of cytotoxic activity. This research helps in understanding the potential anticancer properties of these compounds (Lee, Choi, Jung, Nam, Jung, & Park, 2002).

Apoptotic Mechanisms in Cancer Cells

  • Sarsasapogenin has been observed to induce apoptosis in HepG2 cells through mitochondrial pathways, highlighting its potential as an antitumor agent. The study provides insight into the mechanisms of sarsasapogenin-induced cell death (Ni, Gong, Lu, Chen, & Wang, 2008), (Shen, Zhang, Zhang, & Gong, 2013).

Safety And Hazards


  • Safety : Limited toxicity data are available. As with any natural product, caution should be exercised.

  • Hazards : No specific hazards have been reported, but standard laboratory safety practices apply.


Future Directions

Research avenues for sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside include:



  • Biological Activities : Investigate its potential pharmacological effects, such as anti-inflammatory, antiviral, or antitumor properties.

  • Structure-Activity Relationship : Explore modifications to enhance its bioactivity.

  • Formulation : Develop delivery systems for better bioavailability.


properties

CAS RN

72947-73-0

Product Name

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

Molecular Formula

C38H62O12

Molecular Weight

710.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1

InChI Key

SQWCZHHKSPFEOI-QYWFGOHCSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aspafilioside A
sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
Reactant of Route 2
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
Reactant of Route 3
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
Reactant of Route 4
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
Reactant of Route 5
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
Reactant of Route 6
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

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